molecular formula C21H20BrN3O3 B2972582 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941929-93-7

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No. B2972582
CAS RN: 941929-93-7
M. Wt: 442.313
InChI Key: IPFUAJXVPZDVCZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a bromophenyl group, a pyridazine ring, and a methoxyphenethyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely involve aromatic rings (from the phenyl groups), a pyridazine ring, and various substituents including a bromine atom and a methoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Bromophenyl groups, for example, are often involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, bromophenols (which are related to the bromophenyl group in this compound) have specific melting points, boiling points, and other properties .

Scientific Research Applications

Antinociceptive Activity

Research by Doğruer et al. (2000) involved the synthesis of pyridazinone derivatives, including structures related to the specified compound, and their evaluation for antinociceptive activity. The study found that some derivatives exhibited higher antinociceptive activity than aspirin, indicating potential applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).

Pharmacological Properties

Habernickel (2002) discussed the pharmacological properties of pyridazino(4,5-b)indole-1-acetamide compounds, which are structurally similar to the compound . These derivatives exhibit a range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, highlighting the compound's versatility in drug development (Habernickel, 2002).

Synthesis and Chemical Properties

Ibrahim and Behbehani (2014) described the synthesis of a new class of pyridazin-3-one derivatives, demonstrating the chemical versatility and potential for further modifications of compounds within this class. Their work emphasizes the compound's utility in creating fused azines, which are important in various chemical and pharmaceutical applications (Ibrahim & Behbehani, 2014).

Antimicrobial Activity

Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole, structurally related to the specified compound, and evaluated their antimicrobial and hemolytic activity. This research highlights the potential application of such compounds in developing new antimicrobial agents with minimized toxicity (Gul et al., 2017).

Quantum Calculations and Antimicrobial Activity

Fahim and Ismael (2019) explored the synthesis of sulphonamide derivatives and their antimicrobial activity, along with quantum calculations to understand their reactivity and stability. The study provides a foundation for designing compounds with enhanced antimicrobial properties and lower side effects (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-28-19-8-3-2-5-15(19)11-12-23-20(26)14-25-21(27)10-9-18(24-25)16-6-4-7-17(22)13-16/h2-10,13H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUAJXVPZDVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

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